molecular formula C23H16ClFN2O2 B2379689 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 477886-50-3

9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No. B2379689
CAS RN: 477886-50-3
M. Wt: 406.84
InChI Key: HHLMCSYXJNMKST-UHFFFAOYSA-N
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Description

9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a useful research compound. Its molecular formula is C23H16ClFN2O2 and its molecular weight is 406.84. The purity is usually 95%.
BenchChem offers high-quality 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Respiratory Syncytial Virus (RSV) Inhibition

A compound with the structure of 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one was identified as an inhibitor of both A and B strains of RSV. It targets the fusion glycoprotein of the virus. Systematic exploration of phenyl and benzoyl groups led to derivatives with enhanced properties, including solubility, protein binding, and pharmacokinetics. A notable derivative achieved an impressive oral bioavailability of 89% in rats (Bond et al., 2015).

2. Structural Analysis and Synthesis

Several studies delve into the structural aspects and synthesis methodologies of compounds structurally related to 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one:

  • The preparation and structural analysis of related compounds, including 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, were described. The crystal structure analyses provided insights into the molecular composition and interactions (Banu et al., 2014).
  • Chiral (3S,9bS)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones were synthesized with high yields and stereoselectivities. These compounds were generated via intermolecular condensations of formylbenzoic acids with chiral diamines, highlighting a method for producing stereochemically complex derivatives (Katritzky et al., 2002).

3. Application in Molecular Coupling Techniques

The compound class to which 9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one belongs has been utilized in advanced molecular coupling techniques. A study reported a copper(I)-catalyzed intramolecular coupling of non-activated aryl bromides with azoles, yielding heterofused compounds like 5H-imidazo[2,1-a]isoindole. This process highlights the compound's role in facilitating intricate organic synthesis processes (Huang et al., 2013).

properties

IUPAC Name

9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c24-17-9-7-16(8-10-17)23-20-4-2-1-3-19(20)22(29)27(23)14-13-26(23)21(28)15-5-11-18(25)12-6-15/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLMCSYXJNMKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

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